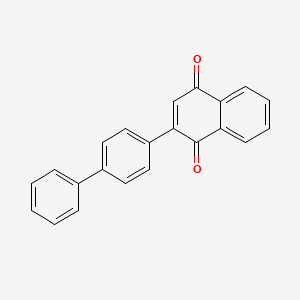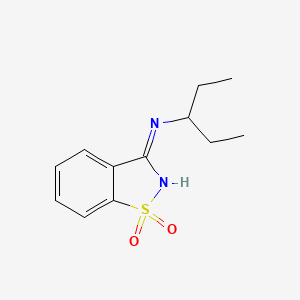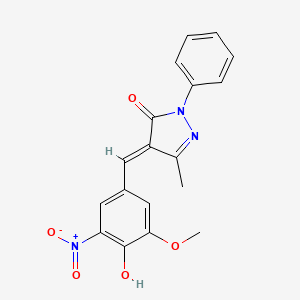
2-(4-biphenylyl)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylyl)naphthoquinone, commonly known as BPNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPNQ belongs to the class of naphthoquinones, which are known for their diverse biological activities. BPNQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for research in various fields.
作用機序
The mechanism of action of BPNQ involves the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, such as DNA, proteins, and lipids. BPNQ induces the formation of ROS, which in turn leads to the activation of various signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
BPNQ has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxicity against cancer cells, BPNQ has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and monoamine oxidase. BPNQ has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of BPNQ for lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of BPNQ is its potential toxicity to normal cells. This can make it difficult to use BPNQ in certain experiments, especially those involving animal models.
将来の方向性
There are several future directions for research on BPNQ. One area of research is the development of new cancer therapies based on BPNQ. Researchers are exploring ways to modify the structure of BPNQ to increase its potency and specificity against cancer cells. Another area of research is the development of new drugs based on BPNQ for the treatment of other diseases, such as inflammation and neurodegenerative disorders. Finally, researchers are exploring the potential use of BPNQ in combination with other drugs to enhance their effectiveness against cancer cells.
合成法
BPNQ can be synthesized through a multi-step process involving the reaction of 2-naphthol and 4-bromo biphenyl. The reaction is catalyzed by a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is purified through column chromatography to obtain pure BPNQ.
科学的研究の応用
BPNQ has been extensively studied for its potential applications in scientific research. One of the major applications of BPNQ is in the field of cancer research. BPNQ has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPNQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-(4-phenylphenyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O2/c23-21-14-20(22(24)19-9-5-4-8-18(19)21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXDLHMOXPLXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6105851.png)
![8-(3-cyclohexen-1-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6105863.png)
![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6105865.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6105870.png)
![{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol](/img/structure/B6105876.png)
![N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
![1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6105894.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6105898.png)

![2-hydroxy-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6105920.png)

![4-hydroxybenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6105932.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)